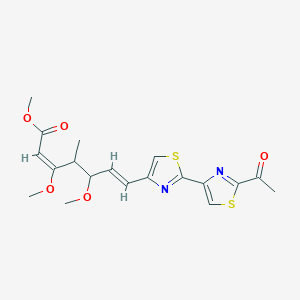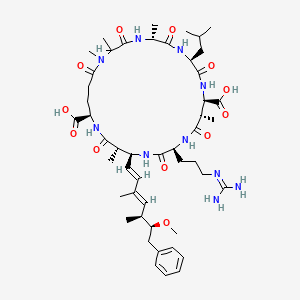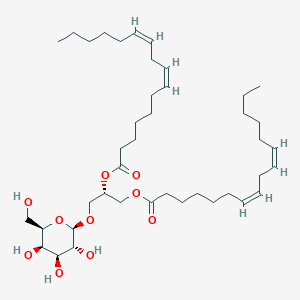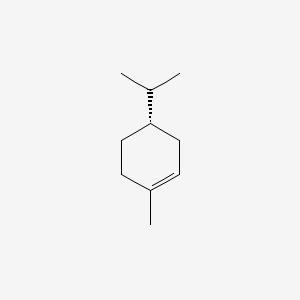
(+)-p-Menth-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-p-menthene is a 1-methyl-4-(propan-2-yl)cyclohex-1-ene that is the (S)-enantiomer of 1-p-menthene. It has a role as a plant metabolite. It is an enantiomer of a (R)-1-p-menthene.
Scientific Research Applications
Conformational Analysis
The conformation of (+)-p-menthane-3,4-diol, derived from (+)-p-menth-3-ene, was analyzed using infrared spectra. This study revealed the trans orientation of two hydroxyl groups and an equatorial orientation of the methyl group, providing insights into the stereochemical course of hydroxylation reactions (Suga, Shishibori, & Matsuura, 1964).
Biotransformation Studies
Cultured cells of Nicotiana tabacum were used to investigate the biotransformation of 1-acetoxy-p-menth-4(8)-ene. This study demonstrated the ability of cultured cells to hydroxylate the exocyclic double bond stereoselectively and the allylic position regioselectively (Lee, Hirata, & Suga, 1984).
Oxidation Studies
The oxidation of (+)-p-menth-3-ene using selenium dioxide was explored to understand the oxidative attack positions. This process selectively yielded various oxidized products, including (±)-p-menth-3-en-5-yl acetate (Suga, Sugimoto, & Matsuura, 1963).
Stereochemistry and Intramolecular Hydrogen Bonding
Research on 1-hydroxy-p-menth-3-en-2-one and its reduction products shed light on their configurations and preferred conformations, highlighting intramolecular hydrogen bonding (Suga, Shishibori, & Matsuura, 1968).
Epoxidation Studies
The epoxidation of p-menth-1- and -3-ene was studied, revealing insights into the stereochemistry of resulting p-menthan-4-ols and the reaction dynamics (Bowman, Chambers, & Jackson, 1966).
Pyrolysis Studies
Kinetics of the pyrolysis of menthyl and neomenthyl chlorides were examined, contributing to the understanding of gas-phase elimination from organic halides (Bamkole & Maccoll, 1970).
properties
CAS RN |
499-94-5 |
|---|---|
Product Name |
(+)-p-Menth-1-ene |
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(4S)-1-methyl-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3/t10-/m1/s1 |
InChI Key |
FAMJUFMHYAFYNU-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(C)C |
SMILES |
CC1=CCC(CC1)C(C)C |
Canonical SMILES |
CC1=CCC(CC1)C(C)C |
boiling_point |
173.75 °C |
Other CAS RN |
1195-31-9 |
Pictograms |
Flammable |
synonyms |
(+)-p-menth-1-ene p-menth-1-ene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



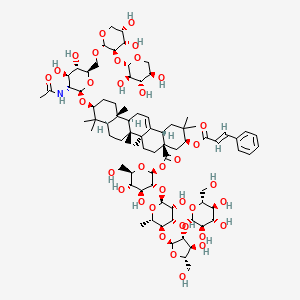
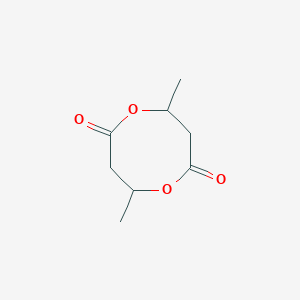
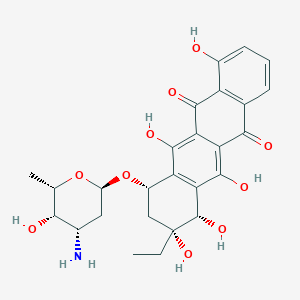
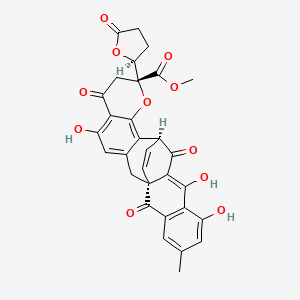
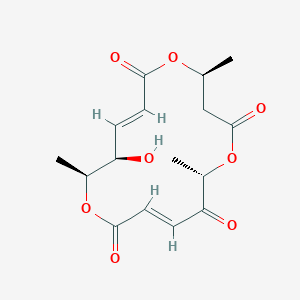
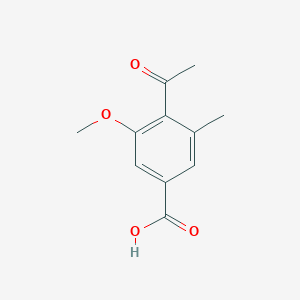
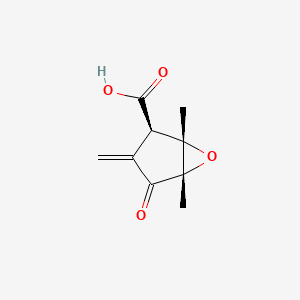
![kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside](/img/structure/B1254521.png)
![4-(3-Tert-butyl-11-methylbenzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B1254523.png)
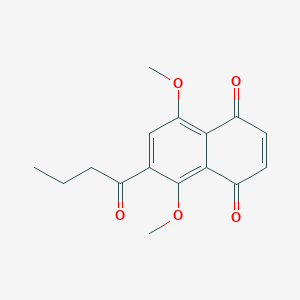
![1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1254527.png)
